molecular formula C28H20Cl2N2O4 B12278475 N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide

N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide

Cat. No.: B12278475
M. Wt: 519.4 g/mol
InChI Key: ZKKCJZSOXOTFGY-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide is a synthetic organic compound that belongs to the class of naphthamides This compound is characterized by the presence of a naphthalene ring, a quinoline moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Formation of the Naphthamide: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction.

    Coupling of the Dichlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide involves its interaction with specific molecular targets and pathways. This can include:

    Molecular Targets: Binding to enzymes or receptors that play a role in biological processes.

    Pathways Involved: Modulation of signaling pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-1-naphthamide: Lacks the quinoline moiety.

    6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide: Lacks the dichlorophenyl group.

    N-(2,4-dichlorophenyl)-6-(4-hydroxyquinolin-4-yloxy)-1-naphthamide: Contains a hydroxy group instead of methoxy groups.

Uniqueness

N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide is unique due to the presence of both the dichlorophenyl group and the dimethoxyquinoline moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H20Cl2N2O4

Molecular Weight

519.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalene-1-carboxamide

InChI

InChI=1S/C28H20Cl2N2O4/c1-34-26-14-21-24(15-27(26)35-2)31-11-10-25(21)36-18-7-8-19-16(12-18)4-3-5-20(19)28(33)32-23-9-6-17(29)13-22(23)30/h3-15H,1-2H3,(H,32,33)

InChI Key

ZKKCJZSOXOTFGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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